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molecular formula C5H5F3N2O B026999 3-Trifluoromethyl-5-methylaminoisoxazole CAS No. 110235-19-3

3-Trifluoromethyl-5-methylaminoisoxazole

Cat. No. B026999
M. Wt: 166.1 g/mol
InChI Key: JFCZUHSXUWJAIW-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

Sodium metal (0.28 g, 12.3 mmole) was dissolved in dry methanol (12.3 ml) and to this solution was added 3-trifluoromethyl-5-acetylaminoisoxazole (2.38 g, 12.26 mmole). After stirring at room temperature for 15 minutes, the mixture was concentrated in vacuo and dry benzene (12.3 ml) was added to the residue. The mixture was concentrated in vacuo and dry benzene (18.4 ml) and dimethyl sulfate (1.55 g, 12.3 mmole) were added to the residue, followed by refluxing for 2 hours. After cooling, the precipitated crystals were filtered off. The filtrate was washed with a 8% solution of sodium bicarbonate and concentrated in vacuo. A 5% solution of sodium hydroxide (11.8 g) was added to the residue and the mixture was sitrred at room temperature for 2 hours. It was extracted with methylene chloride and the methylene chloride layer was dried with anhydrous sodium sulfate. The extract was concentrated in vacuo and the resulting residue was recrystallized from cyclohexane to give the title compound as colorless columns. Yield: 1.41 g (65.4%). m.p. 48.5°-50.0° C.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]([F:14])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][C:10](=O)C)[O:6][N:5]=1.C1C=CC=CC=1.S(OC)(OC)(=O)=O>CO>[F:14][C:3]([F:2])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][CH3:10])[O:6][N:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
[Na]
Name
Quantity
12.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.38 g
Type
reactant
Smiles
FC(C1=NOC(=C1)NC(C)=O)(F)F
Step Three
Name
Quantity
18.4 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.55 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo and dry benzene (12.3 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered off
WASH
Type
WASH
Details
The filtrate was washed with a 8% solution of sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
A 5% solution of sodium hydroxide (11.8 g) was added to the residue
WAIT
Type
WAIT
Details
the mixture was sitrred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=NOC(=C1)NC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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